2-acetyl-5-methylphenyl 4-chlorobenzoate
Description
2-Acetyl-5-methylphenyl 4-chlorobenzoate is an aromatic ester compound featuring a 4-chlorobenzoate backbone substituted with acetyl and methyl groups at the 2- and 5-positions of the phenyl ring, respectively. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity and stability compared to simpler benzoate derivatives.
Properties
IUPAC Name |
(2-acetyl-5-methylphenyl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-3-8-14(11(2)18)15(9-10)20-16(19)12-4-6-13(17)7-5-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMSVNGEGRSLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Enzyme Inhibition: Di-ester derivatives like isosorbide di-(4-chlorobenzoate) exhibit potent acetylcholinesterase (AChE) inhibition (Ki = 6.60 µM) due to dual 4-chloro groups enhancing hydrophobic interactions in the enzyme’s active site . In contrast, mono-esters (e.g., the target compound) may show weaker inhibition due to fewer binding motifs.
- Microbial Degradation : Free 4-chlorobenzoic acid (4-CB) is readily metabolized by Arthrobacter strains , whereas esterified forms (e.g., methyl or phenyl esters) require prior hydrolysis, suggesting slower biodegradation rates for the target compound.
- Synthetic Utility: Halogenated esters like methyl 5-amino-2-bromo-4-chlorobenzoate are prized for cross-coupling reactions in drug discovery . The acetyl group in the target compound could similarly enable nucleophilic substitutions or condensations.
Physicochemical Properties
- Lipophilicity : The target compound’s acetyl and methyl groups likely increase logP compared to 4-CB, enhancing membrane permeability but reducing water solubility.
- Stability : Ester bonds in phenyl chlorobenzoates are generally stable under physiological conditions but susceptible to enzymatic hydrolysis, as seen in microbial degradation pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-acetyl-5-methylphenyl 4-chlorobenzoate, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Start with 4-chlorobenzoic acid activation via esterification using thionyl chloride (SOCl₂) to form 4-chlorobenzoyl chloride.
- Step 2 : Couple with 2-acetyl-5-methylphenol under basic conditions (e.g., pyridine or triethylamine) to promote nucleophilic acyl substitution.
- Critical Parameters : Temperature (60–80°C), solvent choice (dry dichloromethane or toluene), and stoichiometric ratios (1:1.2 phenol:acid chloride) to minimize side reactions like hydrolysis.
- Yield Optimization : Use inert atmosphere (N₂/Ar) to prevent moisture-induced degradation .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl and methyl groups at positions 2 and 5, respectively).
- X-ray Crystallography : Resolve bond lengths/angles and intermolecular interactions (e.g., π-π stacking in analogs like 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What are the common degradation pathways of 4-chlorobenzoate derivatives under environmental or enzymatic conditions?
- Key Findings :
- Enzymatic Degradation : 4-Chlorobenzoate:CoA ligase (CBL) catalyzes ATP-dependent activation to 4-chlorobenzoyl-AMP, followed by CoA thioester formation. Mutagenesis studies reveal residues critical for substrate binding (e.g., Arg 194) and domain alternation during catalysis .
- Abiotic Degradation : Hydrolysis under alkaline conditions (pH >10) or photolytic cleavage of the ester bond .
Advanced Research Questions
Q. How do kinetic studies resolve contradictions in enzyme-substrate specificity for 4-chlorobenzoate derivatives?
- Experimental Design :
- Rapid-Quench Kinetics : Measure transient intermediates (e.g., 4-CB-AMP) using stopped-flow techniques.
- Mutant Analysis : Compare wild-type CBL with mutants (e.g., K524A) to identify rate-limiting steps (e.g., adenylate formation vs. thioesterification).
- Data Interpretation : Use double-reciprocal plots to distinguish competitive vs. non-competitive inhibition by analogs like 4-chlorophenacyl-CoA .
Q. What computational strategies are effective in predicting the reactivity of this compound in complex reaction environments?
- Approaches :
- DFT Calculations : Model transition states for ester hydrolysis or nucleophilic substitutions (e.g., acetyl group reactivity).
- MD Simulations : Study solvent effects on conformational stability (e.g., toluene vs. DMSO solvation shells).
- SAR Analysis : Compare with analogs (e.g., methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate) to predict regioselectivity .
Q. How can crystallographic data address discrepancies in spectral assignments for halogenated benzoate derivatives?
- Case Study :
- Electron Density Maps : Resolve ambiguous NOEs in NMR by cross-validating with X-ray structures (e.g., dihedral angles of the acetyl group in 4-(4-chlorobenzoyl) derivatives).
- Isotopic Labeling : Use ¹³C-labeled acetyl groups to track coupling constants in crowded spectral regions .
Methodological Challenges and Solutions
Q. What strategies mitigate side reactions during multi-step synthesis of this compound?
- Solutions :
- Protection-Deprotection : Temporarily mask reactive groups (e.g., acetyl via silylation) during esterification.
- Catalytic Optimization : Use Pd/C or Ni catalysts for selective reductions without dehalogenation .
Q. How do solvent polarity and temperature affect the stability of 4-chlorobenzoate esters in long-term storage?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
